molecular formula C11H17N3O2 B8643955 N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine

N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine

Cat. No. B8643955
M. Wt: 223.27 g/mol
InChI Key: PGIMSBPAYDNSHJ-UHFFFAOYSA-N
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Description

N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-(N-Methyl-4-nitroanilino)ethyl]-N,N-dimethylamine

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H17N3O2/c1-12(2)8-9-13(3)10-4-6-11(7-5-10)14(15)16/h4-7H,8-9H2,1-3H3

InChI Key

PGIMSBPAYDNSHJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N,N,N′-trimethylethane-1,2-diamine (2.17 g), potassium carbonate (3.0 g), 4-nitrofluorobenzene and dimethylformamide (30 ml) was stirred for 72 hours. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and saturated brine, dried and concentrated. The product with the molecular weight of 223.28 (C11H17N3O2); MS (ESI): 224 ([M+H]+), was obtained in this way.
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2.17 g
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reactant
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3 g
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30 mL
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Synthesis routes and methods II

Procedure details

Prepared from 1-fluoro-4-nitrobenzene and 1-dimethylamino-2-methylamino-ethane
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Synthesis routes and methods III

Procedure details

To a solution containing 1.52 g of 4-nitro-N-methylaniline (10 mmol) in 30 mL THF, was added 0.8 g of sodium hydride (60% dispension in oil, 20 mmol). After 5 minutes at room temperature, 2.59 g of 2-(dimethylamino)ethyl chloride hydrochloride (18 mmol) and 0.4 g of sodium hydride (60% dispension in oil, 10 mmol) were added. The reaction was heated at 60° C. for 5 hours. The solvent was concentrated in vacuo to yield a residue which was partitioned between ethyl acetate and 2 M sodium hydroxide solution. The organic phase was washed with water (3×), dried over anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield the title compound as a brown oil (1.23 g, 55%). MS (ES+) m/e 224 [M+H]+.
Quantity
1.52 g
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reactant
Reaction Step One
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Quantity
30 mL
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solvent
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0.8 g
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reactant
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2.59 g
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reactant
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0.4 g
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reactant
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Yield
55%

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